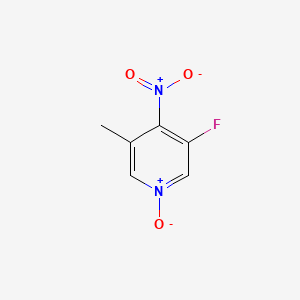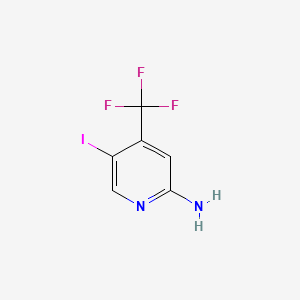
3-Fluor-5-methyl-4-nitropyridin-1-oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₆H₅FN₂O₃.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-methyl-4-nitropyridine 1-oxide has several scientific research applications:
Drug Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Its unique properties make it suitable for the development of new materials with specific characteristics.
Catalysis Studies: It is used in catalysis research to study the effects of fluorinated pyridines on catalytic processes.
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions . For instance, the nitro group can migrate from one position to another in the pyridine ring via a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Nitropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, temperature, and pH . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide typically involves the fluorination of a pyridine N-oxide derivative. One common method is the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature . This intermediate can then be further modified to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production methods for 3-Fluoro-5-methyl-4-nitropyridine 1-oxide are not extensively documented in the literature. the use of fluorinating agents such as Selectfluor® and other fluorination technologies are likely employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or organometallic reagents.
Common Reagents and Conditions
Catalytic Hydrogenation: Used for the reduction of the nitro group to an amino group.
Nucleophilic Substitution: Reagents such as Grignard reagents or organolithium compounds can be used to substitute the fluorine atom.
Major Products Formed
3-Fluoro-4-aminopyridine: Formed by the reduction of the nitro group.
Substituted Pyridines: Various substituted pyridines can be formed depending on the nucleophile used in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Fluoro-5-methyl-4-nitropyridine 1-oxide is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring, which imparts distinct electronic and steric properties. This combination makes it a valuable intermediate in various chemical syntheses and research applications.
Eigenschaften
IUPAC Name |
3-fluoro-5-methyl-4-nitro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGANXDYXDMUFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660541 |
Source


|
| Record name | 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13958-88-8 |
Source


|
| Record name | 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate](/img/structure/B576775.png)




![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)






